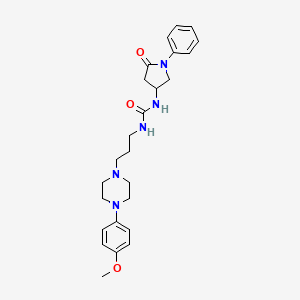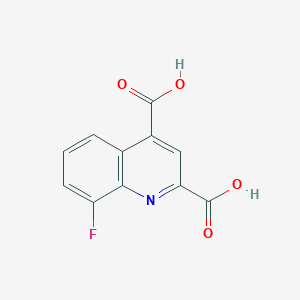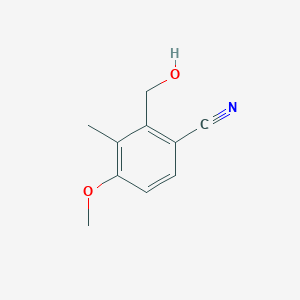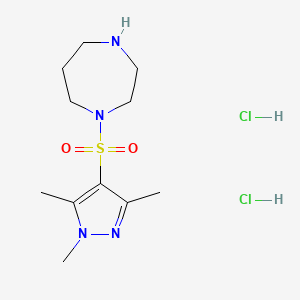
1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C25H33N5O3 and its molecular weight is 451.571. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Modifications
- Urea derivatives have been synthesized using various techniques, showcasing the versatility of urea chemistry in producing compounds with potential biological activities. For example, the synthesis of N-(1-oxyl-2,2,5,5-tetramethylpyrrolin-3-yl)-N′-(3-aryl-5-mercapto-1,2,4-triazol-4-yl)ureas demonstrates a method for producing urea derivatives with specific structural features (Zhang et al., 2000).
- The preparation of Urapidil under inverse phase-transfer catalysis (IPTC) conditions shows an efficient procedure for synthesizing urea derivatives, highlighting the importance of optimizing reaction conditions for improved yield and purity (Li et al., 2012).
Pharmacological Activities
- The exploration of urea derivatives for their antimicrobial activities, as seen in the synthesis and evaluation of certain 1,2,4-Triazole derivatives, indicates the potential for these compounds to serve as lead structures for developing new antimicrobial agents (Bektaş et al., 2007).
- Research on urea/thiourea derivatives of glutamic acid conjugated to 3‐(1‐piperazinyl)‐1,2‐benzisothiazole for their antiglycation and urease inhibitory activities demonstrates the therapeutic potential of urea derivatives in treating diseases associated with protein glycation and urease-related disorders (Sharma et al., 2013).
Material Science Applications
- The study on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives contributes to the understanding of the molecular structure and intermolecular interactions of urea derivatives, which could be useful in materials science for designing compounds with specific physical properties (Kumara et al., 2017).
properties
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-33-23-10-8-21(9-11-23)29-16-14-28(15-17-29)13-5-12-26-25(32)27-20-18-24(31)30(19-20)22-6-3-2-4-7-22/h2-4,6-11,20H,5,12-19H2,1H3,(H2,26,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYFCGUPUCNTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2587447.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2587451.png)

![methyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2587456.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587457.png)


![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)

![1-((4-chlorophenyl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2587465.png)
